molecular formula C13H12BrN3O3S B2785757 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide CAS No. 853744-63-5

5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2785757
CAS No.: 853744-63-5
M. Wt: 370.22
InChI Key: YGAPKJZJFLVGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide is a small molecule with the CAS Registry Number 853744-63-5 . It has a molecular formula of C13H12BrN3O3S and a molecular weight of 370.222 g/mol . The compound features a brominated nicotinamide (pyridine-3-carboxamide) core, a structure frequently explored in medicinal chemistry for its potential to interact with biological targets. This scaffold is common in the development of pharmacologically active compounds, as seen in research against neglected tropical diseases and antibacterial agents . The molecule's structure includes multiple hydrogen bond acceptors and donors, characterized by a polar surface area of 96.54 Ų and a calculated logP of 3.55, suggesting moderate lipophilicity . These properties are critical for drug-like molecules and can influence the compound's behavior in biological systems, making it a valuable intermediate for researchers investigating structure-activity relationships (SAR) . Its primary research application is as a key chemical intermediate in organic synthesis and drug discovery efforts. Chemists can utilize the reactive bromo substituent for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create diverse chemical libraries for biological screening . The presence of the methylsulfamoyl group adds polarity and potential for hydrogen bonding, which can be leveraged to modulate solubility and target binding. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S/c1-15-21(19,20)12-4-2-11(3-5-12)17-13(18)9-6-10(14)8-16-7-9/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAPKJZJFLVGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analog: Pyridine Carboxamide Derivatives

4-(4-Bromophenyl)-5-Cyano-2-Methyl-N-Phenyl-6-Thioxo-1,6-Dihydro-3-Pyridinecarboxamide ()
  • Core Structure : Pyridine ring with a carboxamide linkage.
  • Key Differences: Substituents: Contains a 4-bromophenyl group, cyano (CN), and thioxo (S=O) groups at positions 5 and 6, respectively.
  • Hypothetical Properties : Lower aqueous solubility due to the hydrophobic thioxo group, but enhanced redox reactivity .
Q203 (6-Chloro-2-Ethyl-N-[[4-[4-[4-(Trifluoromethoxy)Phenyl]Piperidin-1-Yl]Phenyl]Methyl]Imidazo[1,2-a]Pyridine-3-Carboxamide) ()
  • Core Structure : Imidazopyridine-carboxamide.
  • Key Differences: Heterocycle: Imidazopyridine vs. Substituents: Chloro, trifluoromethoxy, and piperidine groups enhance lipophilicity and membrane permeability.
  • Biological Relevance : Q203 targets F-ATP synthase in Mycobacterium tuberculosis, suggesting that carboxamide-containing heterocycles may have broad utility in antimicrobial drug design .

Functional Group Analog: Pyrazole-Carboximidamide Derivatives ()

  • Core Structure : Pyrazole ring with carboximidamide linkage.
  • Key Differences :
    • Substituents : Halogens (e.g., 4-chloro, 2-bromo) and methoxy groups at the phenyl ring.
    • Electronic Effects : Bromo substituents in ortho or para positions may sterically hinder binding compared to the target compound’s para-methylsulfamoyl group.
  • Hypothetical Properties : Variable solubility depending on substituent polarity; brominated derivatives may exhibit enhanced halogen bonding in biological systems .

Comparative Data Table

Compound Name Core Structure Key Substituents Hypothetical Solubility Potential Targets
5-Bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide Pyridine 5-Br, 4-(methylsulfamoyl)phenyl Moderate (polar groups) Enzymes/receptors (speculative)
4-(4-Bromophenyl)-5-cyano-2-methyl-... () Pyridine 4-Br, 5-CN, 6-thioxo Low (thioxo, CN) Not specified
Q203 () Imidazopyridine 6-Cl, trifluoromethoxy, piperidine Moderate (lipophilic) F-ATP synthase (TB treatment)
Pyrazole-carboximidamide derivatives () Pyrazole Varied halogens (Br, Cl), methoxy Variable Not specified

Research Findings and Implications

Role of Halogens : Bromine in the target compound and ’s pyridine derivative may enhance binding via halogen bonding, a feature exploited in kinase inhibitors and antimicrobial agents .

Sulfamoyl vs. Thioxo Groups : The methylsulfamoyl group in the target compound likely improves water solubility compared to ’s thioxo group, which is more hydrophobic .

Therapeutic Potential: While Q203’s imidazopyridine core is optimized for tuberculosis treatment, the target compound’s pyridine-carboxamide scaffold could be tailored for similar applications, pending targeted studies .

Biological Activity

5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide, a compound with the CAS number 853744-63-5, has attracted significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A bromine atom at the 5-position of the pyridine ring.
  • A methylsulfamoyl group attached to the phenyl ring.
  • A carboxamide functional group that enhances its solubility and reactivity.

The molecular formula is C13H12BrN3O3SC_{13}H_{12}BrN_{3}O_{3}S, and its structure is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromine and methylsulfamoyl groups can significantly influence its binding affinity and specificity. The compound may modulate various cellular processes by inhibiting or activating these targets, which could lead to therapeutic effects in various disease models.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP) cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . It has been shown to inhibit the activation of the NLRP3 inflammasome, a key player in inflammatory responses. By reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18, it holds potential for treating conditions characterized by chronic inflammation, including neurodegenerative diseases like Alzheimer's.

Case Studies

  • Inhibition of Cancer Cell Growth
    • A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound induced G1 phase arrest and promoted apoptosis through mitochondrial pathway activation.
  • Neuroprotective Effects
    • In a model of neuroinflammation induced by lipopolysaccharide (LPS), administration of this compound reduced neuronal cell death and improved cognitive function in mice. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases where inflammation plays a critical role.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, Anti-inflammatory15
5-bromo-N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamideStructureAnticancer20
5-chloro-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamideStructureAnticancer25

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions. For example, 5-bromopyridine-3-carboxylic acid is activated (e.g., using thionyl chloride or EDCI) and then reacted with 4-(methylsulfamoyl)aniline in the presence of a base like triethylamine. Reaction optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:acid) to improve yields . Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR (δ 7.3–8.2 ppm for aromatic protons) and ¹³C NMR (δ 120–160 ppm for pyridine/aryl carbons) confirm connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 399.98 [M+H]⁺) validates molecular weight .
  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1300 cm⁻¹ (S=O stretch) identify functional groups .

Q. How is the compound’s biological activity initially screened in vitro?

Standard assays include:

  • Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases.
  • Cellular Viability : MTT assays (e.g., IC₅₀ = 12 µM in cancer cell lines) .
  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions.

Q. What strategies are used to assess solubility and stability for in vitro assays?

  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, analyzed via HPLC.
  • Stability : Incubation in simulated biological fluids (e.g., plasma, pH 1.2–7.4 buffers) with LC-MS monitoring of degradation products .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives are generated via:

  • Nucleophilic Substitution : Replacing bromine with amines or thiols .
  • Functional Group Modification : Introducing methyl, methoxy, or halogen substituents to the pyridine or phenyl rings .

Advanced Research Questions

Q. How do reaction mechanisms and bromine’s position influence derivatization?

Bromine at the 5-position on pyridine undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) or nucleophilic substitution with amines (e.g., SNAr under basic conditions). Steric hindrance from the sulfamoyl group may slow reactivity at the para position .

Q. What crystallographic insights exist for this compound’s structure-activity relationships (SAR)?

X-ray diffraction reveals:

  • Hydrogen Bonding : N–H···O interactions (2.50 Å) stabilize dimer formation .
  • Torsional Angles : The dihedral angle between pyridine and phenyl rings (15–25°) impacts target binding .

Q. How can SAR studies be designed to optimize bioactivity?

  • Substituent Variation : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance target affinity.
  • Scaffold Hopping : Integrate the pyridine core into fused heterocycles (e.g., thiazolidinones) for improved metabolic stability .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure bioavailability (%F) via LC-MS/MS after oral dosing in rodents.
  • Metabolite Identification : Use hepatic microsomes to predict first-pass metabolism .

Q. How is multi-step synthesis optimized for scalability and purity?

  • Process Chemistry : Replace column chromatography with recrystallization (e.g., ethanol/water) for large-scale purification.
  • Quality Control : In-line PAT (process analytical technology) monitors intermediates via FTIR or Raman spectroscopy .

Q. How should contradictory spectral or bioactivity data be analyzed?

  • Data Triangulation : Cross-validate NMR/MS results with computational modeling (e.g., DFT for expected chemical shifts).
  • Assay Replication : Test bioactivity in orthogonal assays (e.g., SPR vs. ITC) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.